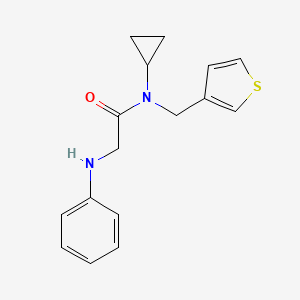![molecular formula C12H9F4NO3 B7587139 2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research. This compound is a cyclopropane derivative that has been synthesized using various methods. The compound has shown potential in various scientific research applications, including drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid involves the inhibition of enzymes responsible for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation. By inhibiting the biosynthesis of prostaglandins, the compound can reduce inflammation and potentially treat inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have inhibitory effects on various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. Inhibition of COX-2 can reduce inflammation and potentially treat inflammatory diseases. The compound has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid in lab experiments include its potential as a drug candidate for the treatment of inflammatory diseases and its inhibitory effects on various enzymes. However, the limitations include the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid. These include further studies on its safety and efficacy in humans, the development of analogs with improved properties, and the exploration of its potential in other scientific research applications. Additionally, the compound's potential in combination therapy with other drugs for the treatment of inflammatory diseases should be explored further.
Conclusion:
In conclusion, this compound is a cyclopropane derivative that has shown potential in various scientific research applications, including drug discovery and development. The compound has inhibitory effects on various enzymes, including the enzyme responsible for the biosynthesis of prostaglandins. Inhibition of these enzymes can reduce inflammation and potentially treat inflammatory diseases. However, further studies are needed to determine its safety and efficacy in humans, and the development of analogs with improved properties should be explored further.
Synthesemethoden
The synthesis of 2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid has been reported in various scientific literature. The most common method involves the reaction of 4-Fluoro-3-(trifluoromethyl)aniline with ethyl 2-bromo-2-cyclopropylacetate in the presence of a palladium catalyst. The reaction yields the desired product, which is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid has shown potential in various scientific research applications. One of the most significant applications is in drug discovery and development. The compound has been shown to have inhibitory effects on various enzymes, including the enzyme responsible for the biosynthesis of prostaglandins. This inhibition makes the compound a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO3/c13-9-2-1-5(3-8(9)12(14,15)16)17-10(18)6-4-7(6)11(19)20/h1-3,6-7H,4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTACZOBMMTIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid](/img/structure/B7587056.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)
![6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)

![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)


![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![2-[propyl(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7587180.png)
![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)